REACTION_SMILES
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[K+:17].[OH-:16].[OH:1][N+:2]([O-:3])=[O:4].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22].[nH:5]1[n:6][c:7]([C:13](=[O:14])[OH:15])[cH:8][c:9]1[C:10](=[O:11])[OH:12]>>[O-:1][N+:2](=[O:4])[c:8]1[c:7]([C:13](=[O:14])[OH:15])[n:6][nH:5][c:9]1[C:10](=[O:11])[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(C(=O)O)[nH]n1
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Name
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Type
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product
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Smiles
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O=C(O)c1n[nH]c(C(=O)O)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |